Ethyl 3,6-dimethylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3,6-dimethylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic products. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with ethyl, methyl, and carboxylate groups. It is used in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,6-dimethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate . This method involves intramolecular heterocyclization under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled environments to facilitate the cyclization and subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3,6-dimethylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,6-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,6-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
2-Ethyl-3,5(6)-dimethylpyrazine: This compound has similar structural features but different substitution patterns.
3-Alkyl-2-methoxypyrazines: These compounds are known for their aroma properties and are used in the food industry.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities and are used in drug discovery.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,6-dimethylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)10-5-6(2)11-8/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFYETYXHGKIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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